2-(2-Hydrazinylidene-2-phenylethyl)pyridine
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Overview
Description
2-(2-Hydrazinylidene-2-phenylethyl)pyridine is an organic compound that features a pyridine ring substituted with a hydrazinylidene-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydrazinylidene-2-phenylethyl)pyridine typically involves the reaction of 2-bromo-2-phenylethylpyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the hydrazinylidene group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydrazinylidene-2-phenylethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
Scientific Research Applications
2-(2-Hydrazinylidene-2-phenylethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Hydrazinylidene-2-phenylethyl)pyridine involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in π-π interactions and electron donation, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: Similar in structure but lacks the phenylethyl group.
2-Phenylethylpyridine: Lacks the hydrazinylidene group.
Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development .
Properties
CAS No. |
105870-95-9 |
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Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1-phenyl-2-pyridin-2-ylethylidene)hydrazine |
InChI |
InChI=1S/C13H13N3/c14-16-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9H,10,14H2 |
InChI Key |
MGGLSRFWVLUWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)CC2=CC=CC=N2 |
Origin of Product |
United States |
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